Superior Coating Quality and Adhesion: Sodium Hypophosphite vs. Hydrazine in Electroless Nickel Plating
In a direct head-to-head comparative study of electroless nickel plating on copper substrates, acidic plating using sodium hypophosphite as the reducing agent produced a coating that was thicker and fully adhered to the substrate, whereas alkaline plating with hydrazine as the reductant resulted in a loose, thin coating with poor coverage quality [1]. The sodium hypophosphite-derived deposit contained nickel-phosphorus alloy with poor crystallinity (amorphous structure), which is associated with enhanced corrosion resistance.
| Evidence Dimension | Coating thickness and adhesion quality |
|---|---|
| Target Compound Data | Thicker, fully adhered Ni-P coating; poor crystallinity (amorphous) |
| Comparator Or Baseline | Hydrazine (as reducing agent) |
| Quantified Difference | Qualitatively: sodium hypophosphite produced thicker and fully adhered coating; hydrazine produced loose, thin coating with poor coverage |
| Conditions | Acidic electroless nickel plating on copper substrate; sodium hypophosphite vs. hydrazine as reductant |
Why This Matters
Procurement of sodium hypophosphite directly enables the production of dense, adherent Ni-P coatings for corrosion and wear protection; substitution with hydrazine would yield unacceptable coating quality for industrial applications.
- [1] Liu W, Zhu L, Deng X, Sun D, Chen K, Hu X. Electroless Nickel Plating and Process Simulation for Surface Treatment. 2022 23rd International Conference on Electronic Packaging Technology (ICEPT). 2022:1-5. View Source
